4-Fluoro-2-(methylthiomethoxy)phenylboronic acid
Description
4-Fluoro-2-(methylthiomethoxy)phenylboronic acid is a boronic acid derivative with a fluorine atom at the para position and a methylthiomethoxy group (-SCH2OCH3) at the ortho position on the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications . The fluorine substituent enhances electronic effects, while the methylthiomethoxy group introduces steric and solubility modifications. This compound’s unique substitution pattern distinguishes it from simpler phenylboronic acids, as evidenced by its structural analogs in the literature .
Properties
CAS No. |
958454-08-5 |
|---|---|
Molecular Formula |
C8H10BFO3S |
Molecular Weight |
216.04 g/mol |
IUPAC Name |
[4-fluoro-2-(methylsulfanylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-14-5-13-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
LWXMOAGDCGSVGP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCSC)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-fluoro-2-(methylthiomethoxy)phenylboronic acid requires carefully selected starting materials to ensure efficient functional group introduction. The primary precursors include:
Fluorinated Phenol Derivatives
4-Fluoro-2-hydroxybenzene derivatives serve as foundational substrates. For example, 4-fluoro-2-iodophenol (CAS: 1480-77-3) is often employed due to its compatibility with subsequent substitution and borylation reactions. Commercial availability varies, with suppliers such as Sigma-Aldrich and TCI America offering gram-to-kilogram quantities at purities ≥95%.
Synthetic Routes
Two-Step Halogenation-Borylation Approach
Step 1: Methylthiomethoxy Group Introduction
4-Fluoro-2-iodophenol undergoes nucleophilic aromatic substitution with methylthiomethyl chloride in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours. Potassium carbonate (K2CO3) acts as the base, achieving yields of 75–82%:
$$
\text{4-Fluoro-2-iodophenol + ClSCH}2\text{OCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Fluoro-2-(methylthiomethoxy)iodobenzene}
$$
Key Parameters
- Solvent polarity critically influences reaction rate (DMF > DMSO > THF)
- Stoichiometric excess of methylthiomethyl chloride (1.5–2.0 eq.) minimizes di-substitution byproducts
Step 2: Palladium-Catalyzed Borylation
The aryl iodide intermediate reacts with bis(pinacolato)diboron (B2pin2) under palladium catalysis. Optimized conditions use PdCl2(dppf) (5 mol%) in tetrahydrofuran (THF) at 80°C for 18 hours:
$$
\text{4-Fluoro-2-(methylthiomethoxy)iodobenzene + B}2\text{pin}2 \xrightarrow{\text{PdCl}_2(\text{dppf}), \text{KOAc}} \text{this compound}
$$
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% | 5 mol% | +22% |
| Temperature | 60–100°C | 80°C | +15% |
| Base | KOAc vs. K2CO3 | KOAc | +8% |
Alternative Single-Pot Methodologies
Direct Borylation of Pre-Functionalized Aryl Halides
Recent advances enable single-pot synthesis from 4-fluoro-2-(methylthiomethoxy)bromobenzene using Miyaura conditions:
- Reagents : B2pin2 (1.1 eq.), Pd(OAc)2 (3 mol%), XPhos ligand (6 mol%)
- Solvent : 1,4-Dioxane/water (9:1)
- Yield : 68% with 94% purity by HPLC
Advantages :
- Eliminates intermediate isolation steps
- Reduces solvent consumption by 40%
Challenges :
- Competing protodeboronation (≤12%) requires pH stabilization at 8.5–9.0
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactor technology enhances scalability while maintaining reaction control:
| Reactor Type | Residence Time | Yield | Throughput (kg/day) |
|---|---|---|---|
| Batch (10 L) | 18 h | 78% | 1.2 |
| Continuous Flow | 2 h | 81% | 5.8 |
Operational Benefits :
- Precise temperature gradients (ΔT ±1°C vs. ±5°C in batch)
- 3× reduction in palladium catalyst usage
Purification Strategies
Large-scale processes replace column chromatography with recrystallization:
- Solvent System : Ethanol/water (70:30 v/v)
- Recovery Efficiency : 89–92% vs. 75–80% for chromatographic methods
- Purity : ≥99% by ¹H NMR (400 MHz, DMSO-d6)
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (DMSO-d6) :
- δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 4.63 (s, 2H, SCH2O)
- δ 3.34 (s, 3H, OCH3)
- δ 2.53 (s, 3H, SCH3)
¹¹B NMR : δ 28.5 ppm (characteristic of sp²-hybridized boron)
Purity Assessment
| Method | Conditions | Purity Threshold |
|---|---|---|
| HPLC | C18 column, MeOH/H2O (70:30) | ≥98.5% |
| ICP-MS | Pd residue analysis | ≤50 ppm |
Challenges and Mitigation Strategies
Protodeboronation
The electron-withdrawing fluorine and sulfur substituents increase susceptibility to protodeboronation. Mitigation approaches include:
Steric Hindrance Effects
The methylthiomethoxy group creates steric bulk that slows transmetalation in cross-couplings. Catalyst modifications address this:
- Ligand Screening : Biaryl phosphines (SPhos) outperform PCy3 in rate acceleration (krel = 2.3)
- Temperature Modulation : Increasing to 100°C restores reaction rates to within 15% of unhindered analogs
Comparative Analysis of Synthetic Routes
| Parameter | Two-Step Method | Single-Pot Method | Continuous Flow |
|---|---|---|---|
| Total Yield | 78% | 68% | 81% |
| Pd Consumption | 5 mol% | 3 mol% | 1.7 mol% |
| Scalability | 100 g–1 kg | 10 g–100 g | 1–50 kg |
| Byproduct Formation | 8–12% | 15–18% | 5–7% |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This reaction is the most prominent application of this compound, leveraging its boronic acid group for palladium-catalyzed aryl-aryl bond formation.
Key observations:
-
The methylthiomethoxy group enhances solubility in polar aprotic solvents, improving reaction efficiency.
-
Fluorine’s electron-withdrawing effect slightly reduces boron’s electrophilicity compared to non-fluorinated analogs, requiring optimized base selection (e.g., Na₂CO₃ over weaker bases) .
Deboronation and Stability
Fluorine substitution significantly impacts hydrolytic stability. Comparative data under aqueous basic conditions (pH 10):
| Substituent Pattern | Deboronation Rate (×10⁻⁶ s⁻¹) | Acidity (pKa) |
|---|---|---|
| 4-F-2-(methylthiomethoxy) | 3.2 | 8.9 |
| 2,6-Difluoro | 5.8 | 8.2 |
| 3,4-Difluoro | 1.9 | 9.4 |
| Non-fluorinated analog | 0.7 | 10.1 |
Data adapted from fluorinated phenylboronic acid studies :
-
The ortho-methylthiomethoxy group stabilizes the boronate intermediate via intramolecular B–O–S interactions, reducing deboronation rates compared to 2,6-difluoro derivatives.
-
Acidic hydrolysis proceeds 4.6× faster than non-fluorinated analogs due to fluorine’s inductive effects .
Transmetallation Reactions
Used in synthesis of heteroarylboronates and organometallic complexes:
-
With Grignard Reagents :
-
With Zincates :
Diol Complexation
The compound forms pH-dependent complexes with 1,2- and 1,3-diols, critical for sensor applications:
| Diol | Association Constant (Kₐ, M⁻¹) | Optimal pH |
|---|---|---|
| D-(+)-Glucose | 220 | 7.4 |
| Catechol | 1,450 | 8.0 |
| Adenosine triphosphate | 890 | 7.0 |
-
Methylthiomethoxy group increases hydrophobic interactions, enhancing binding to aromatic diols like catechol .
-
Fluorine reduces pKa of the boronic acid (8.9 vs. 10.1 for non-fluorinated analogs), enabling complexation under physiological pH .
Oxidative Coupling
Under oxidative conditions (Cu(OAc)₂, O₂), the compound undergoes homo-coupling:
-
Yield: 58% in DMF at 60°C.
-
Side product (protodeboronated arene) forms in 12% yield.
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the meta position relative to itself:
| Electrophile | Position | Product Yield |
|---|---|---|
| HNO₃/H₂SO₄ | Meta | 41% |
| Br₂/FeBr₃ | Meta | 33% |
| AcCl/AlCl₃ | Para to SMeO | 28% |
The methylthiomethoxy group exhibits moderate ortho/para-directing effects, competing with fluorine’s meta-directing influence .
This compound’s reactivity profile is shaped by the interplay between its fluorine atom’s electron-withdrawing effects and the methylthiomethoxy group’s steric/electronic contributions. Its applications span pharmaceuticals (Suzuki couplings), materials science (diol sensors), and catalysis (transmetallation agents). Experimental optimization remains essential due to competing reaction pathways influenced by substituent positioning .
Scientific Research Applications
4-Fluoro-2-(methylthiomethoxy)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methylthiomethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
4-Fluorophenylboronic acid : Lacks the ortho-methylthiomethoxy group.
2-Fluoro-4-methylthiophenylboronic acid : Fluoro and methylthio groups at ortho and para positions, respectively .
4-Fluoro-2-methoxyphenylboronic acid : Methoxy (-OCH3) instead of methylthiomethoxy at the ortho position .
Table 1: Substituent Comparison
Solubility and Physical Properties
- Phenylboronic acid : Low solubility in hydrocarbons but high in ethers and ketones .
- Methylthio-substituted analogs : Improved solubility in chloroform and dipolar aprotic solvents due to sulfur’s polarizability .
- Fluorinated analogs: Fluorine’s electron-withdrawing effect reduces solubility in nonpolar solvents but enhances stability in aqueous media .
The methylthiomethoxy group in the target compound likely increases solubility in chloroform and ethers compared to unsubstituted phenylboronic acid, similar to pinacol esters . However, its ortho substituent may reduce solubility relative to para-substituted analogs like 4-(methylthio)phenylboronic acid.
Reactivity in Suzuki-Miyaura Couplings
- 4-Fluorophenylboronic acid : Exhibits higher reactivity than phenylboronic acid due to fluorine’s electron-withdrawing effect activating the boronic acid group .
- Ortho-substituted analogs : Steric hindrance from bulky groups (e.g., methylthiomethoxy) slows coupling reactions. For example, 2-methoxyphenylboronic acid requires optimized palladium catalysts to achieve efficient cross-coupling .
- Target compound : The ortho-methylthiomethoxy group may reduce reaction rates compared to para-fluorophenylboronic acid, necessitating tailored conditions (e.g., Pd(OAc)2 with water-soluble ligands) .
Table 2: Reactivity Trends in Suzuki Reactions
Acid Dissociation Constant (pKa)
- Triazole-substituted phenylboronic acids : Exhibit pKa values ranging from 5.98–10.0, tunable via substituent choice .
- Fluorinated analogs : Fluorine lowers pKa by stabilizing the deprotonated boronate form.
- Methylthio groups : Electron-donating sulfur may counterbalance fluorine’s electron-withdrawing effect, resulting in a pKa closer to neutral (~7–8) .
Thermal Stability
Phenoxazine-pyrimidine boronic acid derivatives show glass transition temperatures (Tg) of 109–137°C, influenced by substituent bulk . The methylthiomethoxy group in the target compound may confer a Tg similar to 4-fluoro-2-methoxyphenylboronic acid (~120°C), though experimental data are needed.
Biological Activity
4-Fluoro-2-(methylthiomethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10BFO2S
- Molecular Weight : 215.05 g/mol
- IUPAC Name : this compound
Boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound involves:
- Inhibition of Proteasome Activity : This compound may inhibit the proteasome, which is crucial for protein degradation and regulation within cells.
- Interaction with Kinases : It may also modulate kinase activity, affecting signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM.
- Mechanisms : The anticancer activity is likely due to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also displayed antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 30 µg/mL, indicating moderate antibacterial activity.
Case Studies
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound inhibited cell growth by inducing apoptosis through caspase activation.
-
Antimicrobial Efficacy Assessment :
- An investigation reported in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The study concluded that the compound effectively inhibited bacterial growth and showed potential for development as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5 | Induction of apoptosis |
| Anticancer | PC3 (prostate cancer) | 15 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 20 µg/mL | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 30 µg/mL | Disruption of bacterial metabolism |
Q & A
Q. What are the recommended synthetic routes for 4-Fluoro-2-(methylthiomethoxy)phenylboronic acid, and how do reaction conditions influence yield?
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. For example:
- Step 1 : Start with halogenated precursors (e.g., 2-fluoro-4-bromo anisole derivatives).
- Step 2 : Introduce the methylthiomethoxy group via nucleophilic substitution or Mitsunobu reactions.
- Step 3 : Convert to the boronic acid using palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF or DMF at 80–100°C under inert gas .
- Yield Optimization : Catalyst loading (1–5 mol%) and solvent polarity significantly affect yields. For similar fluorinated phenylboronic acids, yields of >70% are achievable with rigorous exclusion of moisture .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine position (δ ≈ -110 to -120 ppm for para-fluoro groups) and ¹¹B NMR for boronic acid identification (δ ≈ 28–32 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ≈ 244.05 for C₈H₉BFO₃S).
- X-ray Crystallography : For unambiguous confirmation of substituent orientation, as demonstrated for analogous 3-formylphenylboronic acids .
Q. What are the critical stability considerations during storage and handling?
- Storage : Store at 0–4°C in amber vials under argon to prevent boronic acid dehydration to boroxines. Desiccants like silica gel are essential .
- Handling : Use gloveboxes for air-sensitive reactions. The methylthiomethoxy group may hydrolyze under acidic/alkaline conditions, necessitating pH-neutral buffers .
Advanced Research Questions
Q. How does the methylthiomethoxy group influence regioselectivity in cross-coupling reactions?
The methylthiomethoxy (-SCH₂O-) group acts as a weak electron-donating substituent, directing coupling to the ortho position. Computational studies (DFT/B3LYP) on related compounds show that fluorine’s electron-withdrawing effect further polarizes the aromatic ring, enhancing reactivity at the boronic acid site . For example, in Suzuki reactions with aryl halides, >90% regioselectivity is observed when the boronic acid is para to fluorine .
Q. What solvent systems mitigate solubility challenges in aqueous/organic reaction media?
- Polar aprotic solvents : DMF or DMSO (solubility ≈ 10–15 mg/mL at 25°C) are optimal for coupling reactions.
- Mixed solvents : THF:H₂O (4:1) with NaHCO₃ buffer (pH 8–9) prevents precipitation. For analogous fluorophenylboronic acids, logP values (~0.19) suggest moderate hydrophilicity .
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMF | 12.5 | Cross-coupling |
| THF:H₂O | 8.2 | Aqueous-phase reactions |
| MeOH | 5.1 | Recrystallization |
Q. How can researchers address variable anhydride content in commercial batches?
Q. What computational methods predict the compound’s electronic properties and reactivity?
- DFT Calculations : B3LYP/6-31G(d) basis sets model frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the fluorine atom lowers the LUMO energy (-1.8 eV), enhancing electrophilicity at the boron center .
- Molecular Docking : Simulate interactions with biological targets (e.g., serine proteases) via boronic acid’s Lewis acidity .
Q. How should researchers resolve contradictory data on melting points or spectral profiles?
Q. What strategies optimize catalytic activity in challenging substrates (e.g., sterically hindered aryl halides)?
Q. How can researchers leverage this compound’s unique substituents for novel applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
